molecular formula C13H16ClNO6 B14637031 5-(4-Ethoxyphenyl)-2,3-dimethyl-1,2-oxazol-2-ium perchlorate CAS No. 52063-23-7

5-(4-Ethoxyphenyl)-2,3-dimethyl-1,2-oxazol-2-ium perchlorate

Cat. No.: B14637031
CAS No.: 52063-23-7
M. Wt: 317.72 g/mol
InChI Key: RRLRXVSYCROYHK-UHFFFAOYSA-M
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Description

5-(4-Ethoxyphenyl)-2,3-dimethyl-1,2-oxazol-2-ium perchlorate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features an oxazolium ring substituted with ethoxyphenyl and dimethyl groups, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Ethoxyphenyl)-2,3-dimethyl-1,2-oxazol-2-ium perchlorate typically involves the reaction of 4-ethoxybenzaldehyde with 2,3-dimethyl-1,2-oxazolium salts under specific conditions. The reaction is often carried out in the presence of a strong acid, such as perchloric acid, to facilitate the formation of the perchlorate salt. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes using larger reaction vessels, continuous flow reactors, and automated systems to ensure consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

5-(4-Ethoxyphenyl)-2,3-dimethyl-1,2-oxazol-2-ium perchlorate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazolones.

    Reduction: Reduction reactions can convert the oxazolium ring into different functional groups.

    Substitution: The ethoxyphenyl group can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolones, while substitution reactions can introduce various functional groups into the ethoxyphenyl moiety.

Scientific Research Applications

5-(4-Ethoxyphenyl)-2,3-dimethyl-1,2-oxazol-2-ium perchlorate has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It finds applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 5-(4-Ethoxyphenyl)-2,3-dimethyl-1,2-oxazol-2-ium perchlorate exerts its effects involves interactions with specific molecular targets. The oxazolium ring can interact with various enzymes and receptors, modulating their activity. The ethoxyphenyl group may enhance the compound’s binding affinity and specificity towards these targets, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Ethoxyphenyl)-2-ethyl-3-methyl-1,2-oxazol-2-ium perchlorate
  • 4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one

Uniqueness

5-(4-Ethoxyphenyl)-2,3-dimethyl-1,2-oxazol-2-ium perchlorate is unique due to its specific substitution pattern on the oxazolium ring, which imparts distinct chemical and biological properties. Its ethoxyphenyl group enhances its solubility and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

52063-23-7

Molecular Formula

C13H16ClNO6

Molecular Weight

317.72 g/mol

IUPAC Name

5-(4-ethoxyphenyl)-2,3-dimethyl-1,2-oxazol-2-ium;perchlorate

InChI

InChI=1S/C13H16NO2.ClHO4/c1-4-15-12-7-5-11(6-8-12)13-9-10(2)14(3)16-13;2-1(3,4)5/h5-9H,4H2,1-3H3;(H,2,3,4,5)/q+1;/p-1

InChI Key

RRLRXVSYCROYHK-UHFFFAOYSA-M

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=[N+](O2)C)C.[O-]Cl(=O)(=O)=O

Origin of Product

United States

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